molecular formula C11H10F3NO3 B5736632 N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide

N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide

Cat. No.: B5736632
M. Wt: 261.20 g/mol
InChI Key: UATZREYEVARURI-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide is a compound that features a trifluoromethyl group attached to a dioxolane ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted dioxolane. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

  • N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide
  • N-(trifluoromethyl)benzamide
  • N-(trifluoromethyl)phenylacetamide

Comparison: N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide is unique due to the presence of both the trifluoromethyl group and the dioxolane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and biological activity .

Properties

IUPAC Name

N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-10(13,14)11(17-6-7-18-11)15-9(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATZREYEVARURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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